molecular formula C19H23NO4 B1231261 trans-Cinnamoylcocaine CAS No. 521-67-5

trans-Cinnamoylcocaine

Cat. No.: B1231261
CAS No.: 521-67-5
M. Wt: 329.4 g/mol
InChI Key: MQIXMJWNEKUAOZ-UYCDZTDFSA-N
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Description

trans-Cinnamoylcocaine: is a natural tropane alkaloid found within the coca plant. It is structurally similar to cocaine, with the primary difference being the presence of a cinnamoyl group instead of a benzoyl group. This compound is pharmacologically inactive, but its presence in illicit cocaine samples has been noted .

Biochemical Analysis

Biochemical Properties

Cinnamoylcocaine plays a role in the biosynthesis of cocaine, where it is produced via the esterification of methylecgonine with cinnamoyl-Coenzyme A thioesters . . This enzyme is capable of producing both cocaine and cinnamoylcocaine. The interaction between cinnamoylcocaine and cocaine synthase is crucial for the production of these alkaloids.

Cellular Effects

Cinnamoylcocaine has been observed to accumulate in various parts of the Erythroxylum coca plant, particularly in the leaves . In cell cultures derived from Erythroxylum coca, cinnamoylcocaine is produced alongside other tropane alkaloids. The presence of cinnamoylcocaine in these cultures suggests that it may play a role in the regulation of alkaloid biosynthesis and cellular metabolism . Its specific effects on cell signaling pathways and gene expression remain largely unexplored.

Molecular Mechanism

At the molecular level, cinnamoylcocaine is synthesized through the action of cocaine synthase, which catalyzes the esterification of methylecgonine with cinnamoyl-Coenzyme A . This reaction involves the formation of a covalent bond between the carboxyl group of cinnamoyl-Coenzyme A and the hydroxyl group of methylecgonine. The resulting cinnamoylcocaine molecule can undergo further modifications, such as dimerization to form truxilline . These molecular interactions highlight the role of cinnamoylcocaine in the biosynthetic pathway of tropane alkaloids.

Temporal Effects in Laboratory Settings

In laboratory settings, the production of cinnamoylcocaine has been studied in Erythroxylum coca cell cultures over time . It has been observed that the levels of cinnamoylcocaine increase with time, indicating its stability and sustained production in these cultures. The degradation pathways and long-term effects of cinnamoylcocaine on cellular function have not been extensively studied.

Metabolic Pathways

Cinnamoylcocaine is involved in the metabolic pathway of tropane alkaloids, where it is synthesized from methylecgonine and cinnamoyl-Coenzyme A . This pathway also includes the production of other alkaloids such as cocaine and benzoylecgonine . The enzymes involved in these pathways, including cocaine synthase, play a crucial role in the regulation of alkaloid biosynthesis.

Transport and Distribution

Within the Erythroxylum coca plant, cinnamoylcocaine is transported and distributed primarily in the leaves . It is most abundant in the petiole and lamina periphery, indicating its localization in these regions

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Cinnamoylcocaine can be synthesized through esterification of methylecgonine with cinnamic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: trans-Cinnamoylcocaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Cocaine: The primary psychoactive alkaloid in coca leaves.

    cis-Cinnamoylcocaine: An isomer of trans-Cinnamoylcocaine with similar properties.

    Methylecgonine: A common degradation product of cocaine.

Uniqueness: this compound is unique due to its structural similarity to cocaine and its presence as an impurity in illicit cocaine samples. This makes it a valuable marker in forensic analysis and drug profiling .

Properties

IUPAC Name

methyl (1R,2R,3S,5S)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-20-14-9-10-15(20)18(19(22)23-2)16(12-14)24-17(21)11-8-13-6-4-3-5-7-13/h3-8,11,14-16,18H,9-10,12H2,1-2H3/b11-8+/t14-,15+,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIXMJWNEKUAOZ-UYCDZTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701334867
Record name trans-Cinnamoylcocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-67-5, 50763-20-7
Record name Cinnamoylcocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamoylcocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cinnamoylcocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINNAMOYLCOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3I44O988U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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